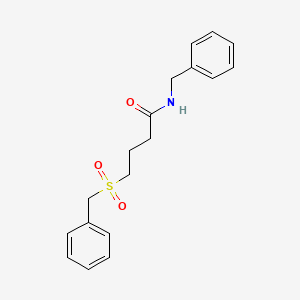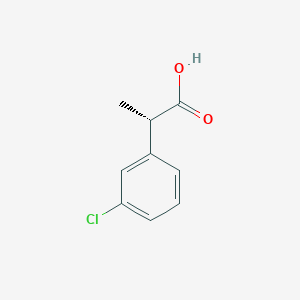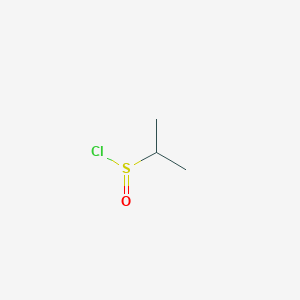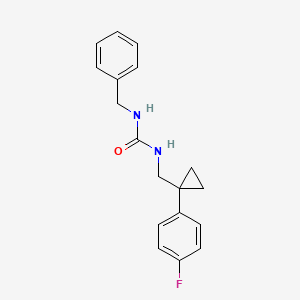
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the provided papers, different synthetic routes have been employed to obtain the desired urea derivatives. For instance, one paper describes a one-step synthesis involving a carbonylation reaction with triphosgene, followed by the addition of an aniline derivative to the generated aryl isocyanate, yielding the final product with a high yield . Another paper details the synthesis of urea derivatives by reacting arylisocyanates or arylisothiocyanates with a pyrimidinone derivative . These methods highlight the versatility and efficiency of synthesizing diaryl urea derivatives.
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is characterized by the presence of an aryl group attached to a urea moiety, which is further linked to another aryl or heteroaryl group. The structure-activity relationship (SAR) analysis is crucial in understanding the interaction of these compounds with biological targets. For example, the substitution pattern on the phenyl rings, such as the presence of methoxy or trifluoromethoxy groups, can significantly influence the biological activity of these compounds . The molecular structures are confirmed using various spectroscopic techniques, including FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of diaryl urea derivatives is influenced by the substituents on the phenyl rings and the nature of the urea linkage. These compounds can undergo various chemical reactions, such as substitution or addition reactions, depending on the functional groups present. The papers do not provide specific details on the chemical reactions these compounds undergo, but the synthesis methods suggest that the urea moiety is reactive towards nucleophilic attack by amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect these properties. The papers provided do not explicitly discuss the physical properties of the specific compound . However, quantum chemical calculations, such as DFT/B3LYP, can provide insights into the electronic properties, including HOMO, LUMO, and the energy gap, which are indicative of the chemical reactivity and stability of these compounds .
Aplicaciones Científicas De Investigación
Stereoselective Synthesis in Medicinal Chemistry
Stereoselective synthesis is crucial in medicinal chemistry for creating compounds with specific configurations, which can significantly impact their biological activity. For example, the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, as described by Chen et al. (2010), illustrates the importance of stereoselective approaches in developing therapeutic agents. The method involved stereospecific hydroboration and oxidation-reduction sequences to achieve the desired stereochemistry, highlighting the complexity and precision required in synthesizing bioactive molecules (Chen et al., 2010).
Anticancer Agent Development
The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for evaluating their antiproliferative activity against various cancer cell lines represent another application. Feng et al. (2020) demonstrated that these compounds exhibit significant antiproliferative effects, with some showing potency comparable to established anticancer drugs like sorafenib. This research underscores the potential of urea derivatives in cancer therapy and the ongoing efforts to discover new anticancer agents (Feng et al., 2020).
Neuropharmacology and Eating Disorders
In neuropharmacology, the role of orexin receptors in compulsive food consumption has been investigated using selective antagonists. Piccoli et al. (2012) explored the effects of various orexin receptor antagonists in a binge eating model in rats, revealing a major role of orexin-1 receptor mechanisms. This research highlights the therapeutic potential of targeting orexin receptors in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c1-28-16-4-2-3-14(10-16)25-11-13(9-17(25)26)24-18(27)23-12-5-7-15(8-6-12)29-19(20,21)22/h2-8,10,13H,9,11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBFJJJDTOHUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)


![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)



![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)
![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2509618.png)